3-(Naphthalen-1-yl)azetidine hydrochloride is a chemical compound classified as an azetidine, a four-membered nitrogen-containing heterocycle. This compound is notable for its naphthalene moiety, which contributes to its unique chemical and biological properties. The presence of the naphthalene group enhances its potential applications in medicinal chemistry and materials science, making it a subject of interest for researchers in various fields .
The compound is identified by the CAS number 7606-37-3 and has the molecular formula . It is classified under azetidines, which are important in the synthesis of pharmaceuticals and other organic compounds. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which is common for enhancing solubility and stability in pharmaceutical applications .
The synthesis of 3-(naphthalen-1-yl)azetidine hydrochloride typically involves several steps:
The molecular structure of 3-(naphthalen-1-yl)azetidine hydrochloride can be represented by the following details:
The structure features a naphthalene ring attached to an azetidine ring, which provides distinctive properties relevant to its biological activity and chemical reactivity .
3-(Naphthalen-1-yl)azetidine hydrochloride can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.
The mechanism of action for 3-(naphthalen-1-yl)azetidine hydrochloride involves several pathways:
The physical properties of 3-(naphthalen-1-yl)azetidine hydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 219.71 g/mol |
Melting Point | Not specified; typically determined during synthesis |
Purity | ≥ 95% |
These properties are essential for understanding its behavior in various applications .
3-(Naphthalen-1-yl)azetidine hydrochloride has several potential applications:
Azetidine derivatives represent an emerging class of bioactive compounds with significant potential for treating central nervous system (CNS) disorders. The constrained four-membered azetidine ring enhances metabolic stability and receptor binding affinity, enabling efficient blood-brain barrier (BBB) penetration—a critical requirement for neurotherapeutic agents [1] [4]. Among these derivatives, 3-substituted azetidines have demonstrated multi-target engagement in pathological processes underlying neurodegenerative diseases. For example, KHG26792 (a structurally optimized naphthalen-2-yl azetidine analog) exhibits neuroprotection in Parkinsonian models by attenuating 1-methyl-4-phenylpyridinium (MPP⁺)-induced cytotoxicity in dopaminergic neurons. It achieves this through mitochondrial stabilization, suppression of reactive oxygen species (ROS), and modulation of apoptotic proteins (Bcl-2/Bax balance and caspase-3 inhibition) [1].
In ischemic stroke models, azetidine derivatives mitigate brain injury via dual anti-inflammatory and antioxidant mechanisms. KHG26792 significantly reduces cerebral edema and neuronal apoptosis following ischemia/reperfusion injury by enhancing endogenous antioxidant systems (superoxide dismutase, catalase, glutathione) while suppressing pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3) [5]. Microglial activation—a driver of neuroinflammation—is similarly inhibited through NLRP3 inflammasome downregulation, as evidenced by reduced interleukin-1β (IL-1β) secretion in lipopolysaccharide-stimulated BV-2 cells [6]. These multifaceted actions position azetidine as a privileged scaffold for CNS drug development.
Table 1: Pharmacological Actions of Azetidine Derivatives in CNS Disease Models
Disease Model | Key Mechanisms | Observed Effects |
---|---|---|
Parkinson’s Disease | Mitochondrial stabilization; ROS scavenging; Caspase-3 inhibition | Protection of SH-SY5Y cells against MPP⁺-induced cytotoxicity [1] |
Cerebral Ischemia | SOD/catalase upregulation; iNOS/MMP-3 suppression; ATP synthesis restoration | Reduced brain edema; improved neurological deficits [5] |
Neuroinflammation | NLRP3 inflammasome inhibition; IL-1β/TNF-α downregulation | Attenuated microglial activation in LPS models [6] |
Alzheimer’s Pathology | Akt/GSK-3β pathway modulation; NF-κB nuclear translocation blockade | Suppressed Aβ-induced microglial inflammation |
The naphthalene moiety—a fused bicyclic aromatic system—confers distinct pharmacological advantages in neuroactive compounds. Its planar, lipophilic structure facilitates hydrophobic interactions with target proteins and enhances membrane permeability, particularly across the BBB [8]. When incorporated into azetidine derivatives, naphthalene’s electronic properties further enable π-π stacking with neurotransmitter receptors and ion channels implicated in CNS pathologies.
Positional isomerism (naphthalen-1-yl vs. naphthalen-2-yl) significantly influences biological activity. Molecular docking analyses suggest that the naphthalen-2-yl configuration—present in KHG26792—optimizes binding to the P2X7 receptor, a key regulator of NLRP3 inflammasome activation in microglia [6] [8]. This interaction underlies the compound’s efficacy in suppressing hypoxia-induced neurotoxicity and amyloid-beta (Aβ)-driven inflammation. Specifically, KHG26792 reduces Aβ-induced production of nitric oxide, malondialdehyde, and pro-inflammatory cytokines (IL-6, TNF-α) in primary microglia by >50% at 50 μM concentrations .
Table 2: Impact of Naphthalene Isomerism on Compound Function
Naphthalene Isomer | Biochemical Targets | Functional Outcomes |
---|---|---|
Naphthalen-1-yl | Limited characterization | Unknown neuropharmacological profile; requires mechanistic studies [3] [9] |
Naphthalen-2-yl | P2X7 receptor; NF-κB pathway; NADPH oxidase | Potent inhibition of microglial ROS/iNOS; mitochondrial protection [4] [6] |
For 3-(naphthalen-1-yl)azetidine hydrochloride (PubChem CID: 131884776), the pharmacological profile remains less defined compared to its naphthalen-2-yl counterpart. Preliminary evidence suggests its structural similarity may confer analogous interactions with CNS targets, particularly in modulating oxidative stress and neuroinflammation [3] [9]. However, empirical validation is essential to elucidate its specific mechanisms and therapeutic potential. The compound’s physicochemical properties—molecular weight (235.71 g/mol), lipophilicity (LogP ≈ 3.2), and hydrogen-bonding capacity—align with CNS-active agents, warranting targeted investigation [7] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1